

An In-depth Technical Guide to 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-fluorocyclohexane

Cat. No.: B13336962

[Get Quote](#)

CAS Number: 1780553-11-8[\[1\]](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-4-fluorocyclohexane**, a valuable building block for organic synthesis and medicinal chemistry. Due to the limited availability of experimental data in public literature for this specific compound, this guide leverages computed data, established chemical principles, and detailed experimental protocols for closely related analogs to provide a thorough and practical resource.

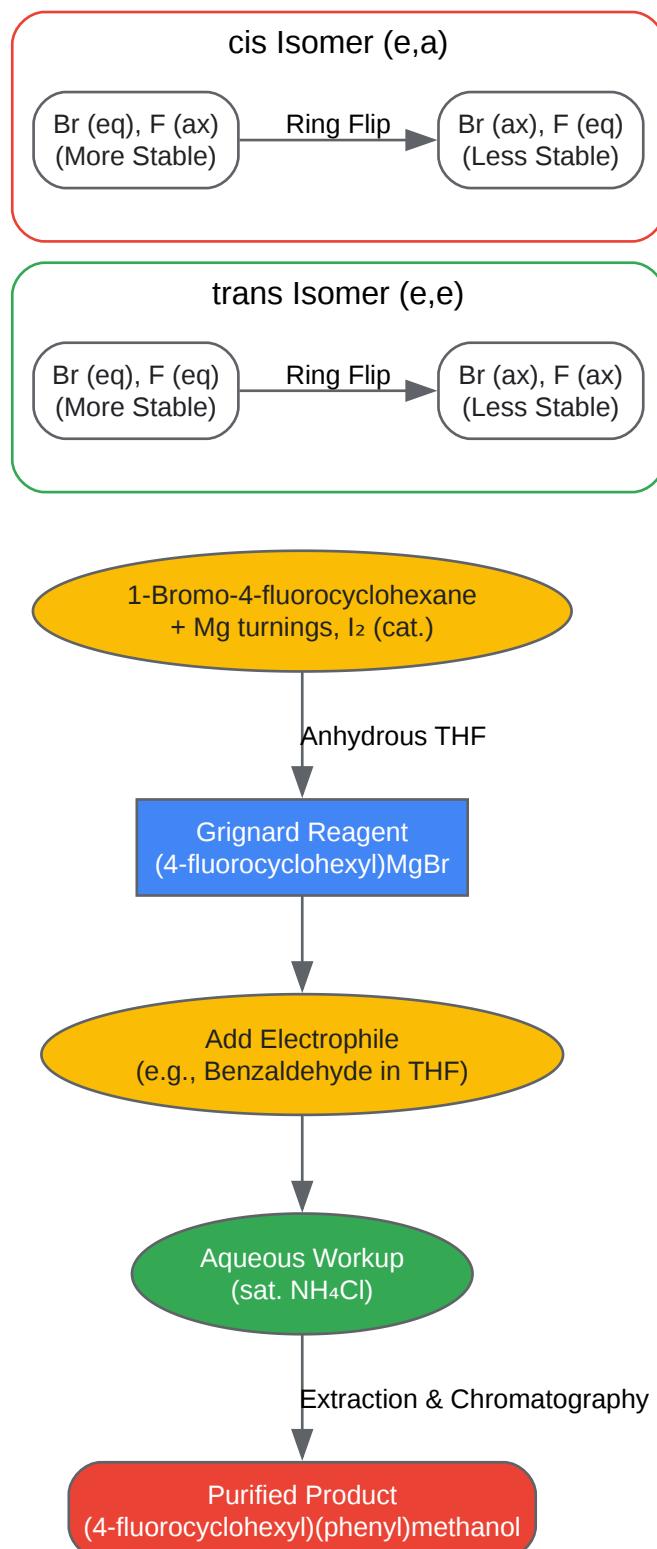
Chemical and Physical Properties

1-Bromo-4-fluorocyclohexane is a disubstituted cyclohexane containing both a bromine and a fluorine atom. These halogens impart unique properties relevant to its use as a synthetic intermediate. The presence of fluorine is of particular interest in drug development for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[\[2\]](#)

Structural and Physicochemical Data

Quantitative data for **1-Bromo-4-fluorocyclohexane** is summarized below. The majority of these properties are computationally derived and provide estimations for laboratory use.[\[1\]](#)

Property	Value	Source
CAS Number	1780553-11-8	[1]
Molecular Formula	C ₆ H ₁₀ BrF	[1]
Molecular Weight	181.05 g/mol	[1]
IUPAC Name	1-bromo-4-fluorocyclohexane	[1]
SMILES	C1CC(CCC1F)Br	[1]
InChI Key	UCZPDLQXVVOOAP- UHFFFAOYSA-N	[1]
XLogP3-AA (Lipophilicity)	2.7	Computed [1]
Topological Polar Surface Area	0 Å ²	Computed [1]
Hydrogen Bond Donor Count	0	Computed [1]
Hydrogen Bond Acceptor Count	1	Computed [1]
Rotatable Bond Count	0	Computed [1]
Exact Mass	179.99499 Da	Computed [1]
Complexity	66.9	Computed [1]


Stereochemistry and Conformational Analysis

The stereochemistry of **1-Bromo-4-fluorocyclohexane** is critical to its reactivity. The compound exists as cis and trans diastereomers, which have profoundly different conformational preferences and, consequently, different reaction kinetics, particularly in elimination reactions.

- **trans-1-Bromo-4-fluorocyclohexane:** In the most stable chair conformation, both the bromo and fluoro substituents can occupy equatorial positions, minimizing steric strain.
- **cis-1-Bromo-4-fluorocyclohexane:** To minimize steric hindrance, the larger bromine atom will preferentially occupy an equatorial position, forcing the smaller fluorine atom into an axial

position. Alternatively, a ring-flip would place the bromine in a sterically unfavorable axial position.

The requirement for a trans-diaxial arrangement for E2 elimination means the cis isomer, which can more readily place the bromine atom in an axial position (with an adjacent axial hydrogen), is expected to undergo E2 elimination much faster than the trans isomer.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-fluorocyclohexane | C6H10BrF | CID 20469401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-fluorobenzene(460-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. a. The cis and trans isomers of 1-bromo-4-tert-butylcyclohexane react at .. [askfilo.com]
- 5. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane | Study Prep in Pearson+ [pearson.com]
- 6. organic chemistry - Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-fluorocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13336962#1-bromo-4-fluorocyclohexane-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com